molecular formula C13H12ClNO B022659 4-(Benzyloxy)-2-(chloromethyl)pyridine CAS No. 100375-81-3

4-(Benzyloxy)-2-(chloromethyl)pyridine

Cat. No. B022659
M. Wt: 233.69 g/mol
InChI Key: YXPNGNMGUJXKHA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(Benzyloxy)-2-chloromethylpyridine or BOCMP and has a molecular formula of C12H11ClNO.

Scientific Research Applications

BOCMP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BOCMP has been tested as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Wang et al., 2018). BOCMP has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells (Li et al., 2019).
In materials science, BOCMP has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers (Zhang et al., 2016). BOCMP has also been used as a precursor for the synthesis of other pyridine derivatives with potential applications in organic synthesis (Zhang et al., 2016).

Mechanism Of Action

The mechanism of action of BOCMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In Alzheimer's disease, BOCMP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (Wang et al., 2018). In cancer cells, BOCMP has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival (Li et al., 2019).

Biochemical And Physiological Effects

BOCMP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death) in cancer cells. BOCMP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease (Wang et al., 2018).

Advantages And Limitations For Lab Experiments

The advantages of using BOCMP in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, the limitations of using BOCMP include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BOCMP, including:
1. Further studies on the mechanism of action of BOCMP in Alzheimer's disease and cancer.
2. Development of new derivatives of BOCMP with improved properties for potential applications in medicinal chemistry and materials science.
3. Studies on the potential side effects of BOCMP and its derivatives in animal models and humans.
4. Investigation of the potential applications of BOCMP in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential side effects, but BOCMP shows promise as a potential inhibitor of acetylcholinesterase and anticancer agent.

properties

CAS RN

100375-81-3

Product Name

4-(Benzyloxy)-2-(chloromethyl)pyridine

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(chloromethyl)-4-phenylmethoxypyridine

InChI

InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

YXPNGNMGUJXKHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl

synonyms

4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.76 ml (24.16 mmol) of thionyl chloride are added to 2 g (9.29 mmol) of [4-(benzyloxy)pyridin-2-yl]methanol [described in J. Org. Chem., (1996), 61(8), 2624] in 46 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 18 hours and then concentrated under reduced pressure. The residue obtained is taken up in a saturated aqueous sodium carbonate solution and then extracted with dichloromethane. The organic phase is dried over sodium sulfate and then concentrated under reduced pressure. 2.1 g of a brown oil are collected. Mass spectrometry (ES+Mode): MH+=234
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Synthesis routes and methods II

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